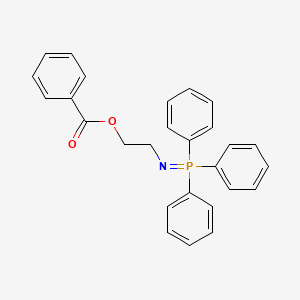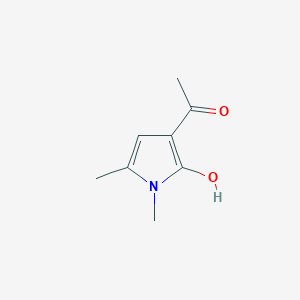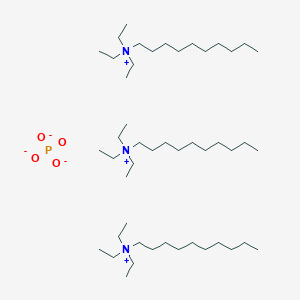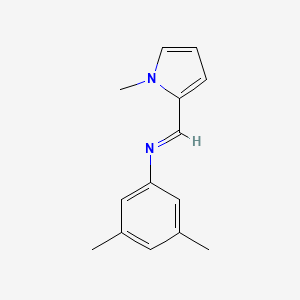
(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a methylene group linked to a 1-methyl-1H-pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation reaction between 3,5-dimethylaniline and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives at the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylaniline: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the aniline moiety, limiting its applications in the synthesis of complex molecules.
N-Methylpyrrole: Similar in structure but lacks the dimethyl substitution on the aniline ring, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both the dimethyl-substituted aniline and the 1-methyl-1H-pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Eigenschaften
CAS-Nummer |
919782-17-5 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-13(8-11)15-10-14-5-4-6-16(14)3/h4-10H,1-3H3 |
InChI-Schlüssel |
PEWCSRIRILAYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
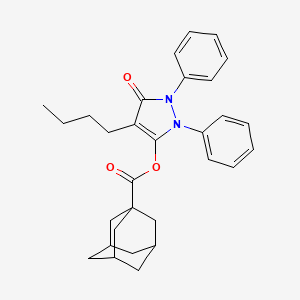
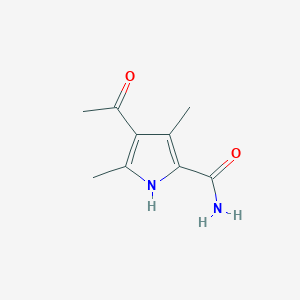
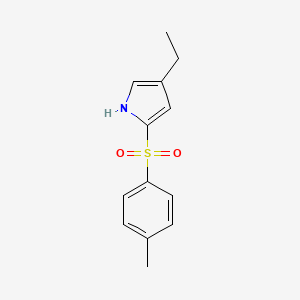
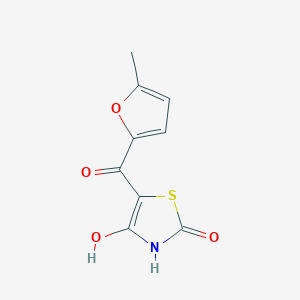
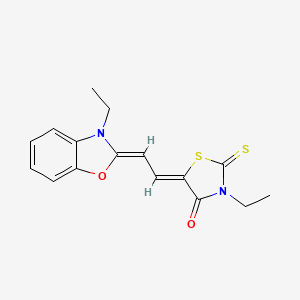
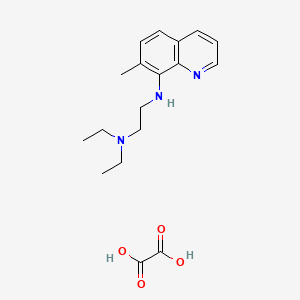
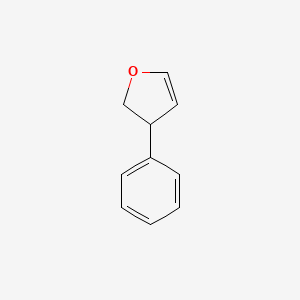
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
